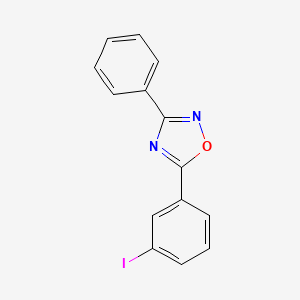

![molecular formula C13H18ClNO2S B4581031 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4581031.png)

1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine involves multi-step chemical processes. For example, Aziz‐ur‐Rehman et al. (2017) outlined the synthesis of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives through a series of steps starting from aralkyl/aryl carboxylic acids, highlighting the complexity and the versatility of synthesis routes for compounds containing sulfonyl and piperidine functionalities (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine has been extensively studied using techniques like X-ray crystallography, NMR (1H, 13C), MS, and FT-IR spectroscopy. For instance, Wu et al. (2022) synthesized and analyzed the molecular structure of a derivative using these techniques, providing insight into the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis (Wu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving compounds with a structure similar to 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine showcase a variety of functional group transformations and reactivity patterns. For example, Warren and Knaus (1982) discussed the 1,3-dipolar cycloaddition reactions, indicating the potential for cycloadditions in the synthesis and modification of piperidine derivatives (Warren & Knaus, 1982).

Physical Properties Analysis

The physical properties of similar compounds, including melting points, solubility, and crystal structure, can be determined through experimental analysis. Adamovich et al. (2017) utilized X-ray diffraction to explore the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, highlighting the importance of such analyses in understanding the physical characteristics of sulfonyl-containing compounds (Adamovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles, electrophiles, and the ability to undergo specific chemical transformations, are crucial for understanding the behavior of 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine derivatives. The synthesis and antimicrobial activity study by Vinaya et al. (2009) of certain derivatives underscores the significance of sulfonyl and piperidine groups in contributing to the chemical properties and potential applications of these compounds (Vinaya et al., 2009).

Scientific Research Applications

Analytical Method Development In analytical chemistry, a specific derivative, SCH 211803, which shares a common structural motif with 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine, has been quantitatively determined in plasma via a sensitive and reproducible automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method. This method supports pre-clinical studies, illustrating the compound's significance in pharmacokinetic and drug metabolism studies (Liyu Yang et al., 2004).

Sulfonamide Antibiotics and Environmental Concerns Research into the environmental fate of sulfonamides, which are related to 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine, has shown that compounds like sulfamethoxazole undergo significant transformation during water treatment processes involving chlorine. This highlights the reactivity of such compounds under treatment conditions and their potential impact on water quality (Michael C. Dodd & Ching-Hua Huang, 2004).

Pharmaceutical Drug Development Tosylated 4-aminopyridine and other sulfonylated compounds, akin to 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperidine, represent a significant class of pharmaceutical drugs. These compounds have been explored for their potential in complexation with metal ions like Ni(II) and Fe(II), which could enhance their biological and catalytic potentials in medicine and chemical industries. This approach to drug development indicates the versatility and utility of sulfonylated compounds in creating more effective pharmaceuticals (kingsley John Orie et al., 2021).

properties

IUPAC Name |

1-[(3-chlorophenyl)methylsulfonyl]-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c1-11-5-7-15(8-6-11)18(16,17)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHHVBFNXGORNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorobenzyl)sulfonyl]-4-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4580957.png)

![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)

![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)

![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)

![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)

![N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4580999.png)

![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)

![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4581019.png)

![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4581024.png)

![isopropyl 5-(aminocarbonyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4581045.png)